molecular formula C18H21NO B1392167 3-Methyl-2-(4-pentylbenzoyl)pyridine CAS No. 1187165-62-3

3-Methyl-2-(4-pentylbenzoyl)pyridine

Cat. No. B1392167
CAS RN: 1187165-62-3
M. Wt: 267.4 g/mol
InChI Key: KXKQIVOSQOEXLZ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-pentylbenzoyl)pyridine (MPBP) is a synthetic compound that belongs to the family of pyridine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience. MPBP is known to have a high affinity for the nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central nervous system (CNS).

Scientific Research Applications

Overview of Heterocyclic Compounds in Research

Research on compounds similar to 3-Methyl-2-(4-pentylbenzoyl)pyridine, particularly those involving pyridine and its derivatives, has been extensive due to their significant applications in various scientific fields. Pyridine derivatives are known for their broad spectrum of biological activities, making them crucial in medicinal chemistry and other scientific domains. These compounds have been explored for their potential in drug development, catalysis, and materials science, among other areas.

Applications in Medicinal Chemistry

Pyridine and its derivatives, including structures similar to 3-Methyl-2-(4-pentylbenzoyl)pyridine, play a pivotal role in medicinal chemistry. They have been reported to possess various biological activities, with numerous compounds currently in clinical use. Their applications span across a wide range of therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory treatments. The unique structural features of these compounds allow for effective binding with different enzymes and receptors in biological systems, facilitating the development of new pharmaceuticals (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

Role in Chemosensing

In addition to their medicinal importance, pyridine derivatives are highly effective in chemosensing applications due to their high affinity for various ions and neutral species. They have been used as chemosensors for the determination of different species in environmental, agricultural, and biological samples. This makes them valuable tools in analytical chemistry for detecting and quantifying specific analytes (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).

Contributions to Materials Science

Pyridine derivatives have also found applications in materials science, particularly in the development of new materials for solid-phase extraction, separation, and purification processes. Their unique properties have been exploited in modifying materials for enhanced performance in various analytical techniques, including liquid and gas chromatography and capillary electrophoresis. Ionic liquid-modified materials, in particular, have shown great potential in this area, offering improved selectivity and sensitivity for the extraction and separation of complex mixtures (Vidal, Riekkola, & Canals, 2012).

Potential in Optoelectronics

Moreover, the incorporation of pyridine and its derivatives into π-extended conjugated systems has shown great promise in the creation of novel optoelectronic materials. These compounds have been explored for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, contributing to advancements in the field of optoelectronics. The development of luminescent small molecules and chelate compounds featuring pyridine or pyrimidine rings highlights the versatility and potential of these heterocycles in the design of new materials for optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-4-5-8-15-9-11-16(12-10-15)18(20)17-14(2)7-6-13-19-17/h6-7,9-13H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKQIVOSQOEXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-pentylbenzoyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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